Pyrroloquinoline quinone-13C3 (sodium)
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Overview
Description
Pyrroloquinoline quinone-13C3 (sodium) is a tricyclic ortho-quinone compound that has garnered significant attention due to its unique properties and potential applications. It is a labeled version of pyrroloquinoline quinone, where three carbon atoms are replaced with carbon-13 isotopes. Pyrroloquinoline quinone is known for its role as a redox cofactor in various enzymatic reactions and its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pyrroloquinoline quinone-13C3 (sodium) involves several steps, starting from the synthesis of the labeled precursor. The general synthetic route includes the following steps:
Synthesis of Labeled Precursor: The labeled precursor is synthesized using carbon-13 labeled reagents.
Cyclization Reaction: The precursor undergoes a cyclization reaction to form the tricyclic structure.
Oxidation: The tricyclic intermediate is oxidized to form pyrroloquinoline quinone-13C3.
Sodium Salt Formation: The final step involves the formation of the sodium salt by reacting pyrroloquinoline quinone-13C3 with sodium hydroxide.
Industrial Production Methods: Industrial production of pyrroloquinoline quinone-13C3 (sodium) typically involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of pyrroloquinoline quinone, which is then labeled with carbon-13 isotopes during the fermentation process .
Chemical Reactions Analysis
Types of Reactions: Pyrroloquinoline quinone-13C3 (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrroloquinoline quinone-13C3.
Reduction: It can be reduced to form pyrroloquinoline quinol-13C3.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products:
Oxidation: Pyrroloquinoline quinone-13C3.
Reduction: Pyrroloquinoline quinol-13C3.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrroloquinoline quinone-13C3 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a redox cofactor in various enzymatic reactions.
Biology: Studied for its role in cellular processes and its antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including neuroprotection and anti-inflammatory properties.
Industry: Used in the production of functional foods and nutritional supplements
Mechanism of Action
Pyrroloquinoline quinone-13C3 (sodium) exerts its effects through several mechanisms:
Redox Reactions: Acts as a redox cofactor, facilitating electron transfer in enzymatic reactions.
Antioxidant Activity: Scavenges free radicals and protects cells from oxidative stress.
Molecular Targets: Targets include various dehydrogenases and oxidoreductases.
Pathways Involved: Involves pathways related to mitochondrial function, cellular respiration, and oxidative stress response
Comparison with Similar Compounds
Pyrroloquinoline quinone-13C3 (sodium) is unique compared to other similar compounds due to its labeled carbon-13 isotopes, which make it useful for tracing and studying metabolic pathways. Similar compounds include:
Pyrroloquinoline quinone (PQQ): The non-labeled version of pyrroloquinoline quinone.
Pyrroloquinoline quinol: The reduced form of pyrroloquinoline quinone.
Methoxatin: Another name for pyrroloquinoline quinone.
Pyrroloquinoline quinone-13C3 (sodium) stands out due to its enhanced stability and traceability in scientific studies, making it a valuable tool for research in various fields .
Properties
Molecular Formula |
C14H2N2Na4O8 |
---|---|
Molecular Weight |
421.11 g/mol |
IUPAC Name |
tetrasodium;4,5-dioxo(4,5-13C2)pyrrolo[2,3-f]quinolin-1-ide-2,7,9-tricarboxylate |
InChI |
InChI=1S/C14H6N2O8.4Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;;;;/h1-2H,(H4,15,17,18,19,20,21,22,23,24);;;;/q;4*+1/p-4/i2+1,6+1,14+1;;;; |
InChI Key |
CXKUNARLYIWSIT-LPZZJZAJSA-J |
Isomeric SMILES |
C1=C(C2=C(C(=O)C(=O)C3=C2[N-][13C](=[13CH]3)[13C](=O)[O-])N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=C(C2=C(C(=O)C(=O)C3=C2[N-]C(=C3)C(=O)[O-])N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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